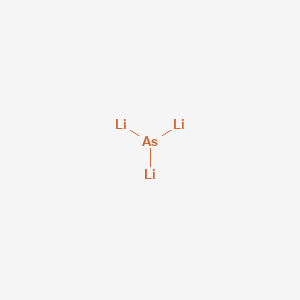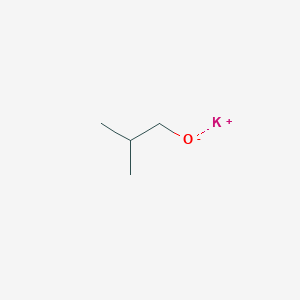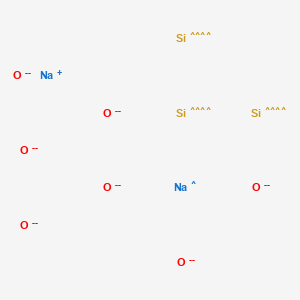
二钠克罗康酸盐
描述
Croconic acid disodium salt, also known as disodium 3,4,5-trioxocyclopentene-1,2-diolate, is a yellow to yellow-orange or yellow-green compound with the molecular formula C5Na2O5 and a molecular weight of 186.03 g/mol . It is a derivative of croconic acid and is known for its unique chemical properties and applications in various scientific fields.
科学研究应用
Croconic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
作用机制
- CADS modulates intracellular Kcr levels, indicating its role in regulating gene transcription and biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
It has been shown to modulate intracellular levels of lysine crotonylation (Kcr), a histone acylation modification . Kcr is closely associated with gene expression, cell proliferation, and the maintenance of stem cell pluripotency
Molecular Mechanism
It is known to modulate intracellular Kcr levels, which can influence gene expression and cell proliferation
准备方法
Synthetic Routes and Reaction Conditions: Croconic acid disodium salt can be synthesized through the neutralization of croconic acid with sodium hydroxide. The reaction typically involves dissolving croconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in solid form .
Industrial Production Methods: Industrial production of croconic acid disodium salt follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in batch reactors, where precise amounts of croconic acid and sodium hydroxide are mixed, and the resulting solution is processed to remove impurities and obtain the final product .
化学反应分析
Types of Reactions: Croconic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert croconic acid disodium salt into other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically occur under mild conditions with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
相似化合物的比较
Crotonic acid: A related compound with similar chemical properties but different applications.
Rhodizonic acid disodium salt: Another compound with similar structural features but distinct chemical behavior.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: A compound with similar reactivity but different functional groups.
Uniqueness: Croconic acid disodium salt is unique due to its ability to modulate lysine crotonylation levels, which is not commonly observed in other similar compounds. This property makes it particularly valuable in biological and medical research, where it can be used to study gene expression and cell proliferation .
属性
IUPAC Name |
disodium;3,4,5-trioxocyclopentene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477943 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-00-1 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)


